BenchChemオンラインストアへようこそ!

2-Phenylbenzo[d]oxazole-7-carbaldehyde

Lipophilicity Drug design Lead optimization

2-Phenylbenzo[d]oxazole-7-carbaldehyde (CAS 137762-82-4), also catalogued as 7-formyl-2-phenylbenzoxazole, is a heterocyclic aromatic aldehyde comprising a benzoxazole core substituted with a phenyl group at the 2-position and a formyl group at the 7-position (IUPAC: 2-phenyl-1,3-benzoxazole-7-carbaldehyde). Its molecular formula is C₁₄H₉NO₂ with a molecular weight of 223.23 g·mol⁻¹.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 137762-82-4
Cat. No. B3236855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylbenzo[d]oxazole-7-carbaldehyde
CAS137762-82-4
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)C=O
InChIInChI=1S/C14H9NO2/c16-9-11-7-4-8-12-13(11)17-14(15-12)10-5-2-1-3-6-10/h1-9H
InChIKeyYVQBPKPDZXGVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylbenzo[d]oxazole-7-carbaldehyde (CAS 137762-82-4): Core Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


2-Phenylbenzo[d]oxazole-7-carbaldehyde (CAS 137762-82-4), also catalogued as 7-formyl-2-phenylbenzoxazole, is a heterocyclic aromatic aldehyde comprising a benzoxazole core substituted with a phenyl group at the 2-position and a formyl group at the 7-position (IUPAC: 2-phenyl-1,3-benzoxazole-7-carbaldehyde). Its molecular formula is C₁₄H₉NO₂ with a molecular weight of 223.23 g·mol⁻¹ [1]. Computed physicochemical descriptors include an XLogP3-AA of 2.9, a topological polar surface area (TPSA) of 43.1 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [1]. The experimentally determined melting point is 97–98 °C, and storage is recommended under inert gas at 2–8 °C . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, most notably as a key intermediate in the preparation of dihydropyridine-based cardiovascular agents as disclosed in patent literature [2].

Why 2-Phenylbenzo[d]oxazole-7-carbaldehyde Cannot Be Freely Substituted: Regioisomeric and 2-Substituent Sensitivity in Procurement Decisions


The benzoxazole scaffold is regioisomerically sensitive: shifting the aldehyde from the 7-position to the 4-, 5-, or 6-position alters the electronic environment at the reactive site, which can change reaction rates, regioselectivity in downstream transformations, and the spatial presentation of the formyl group in target binding pockets [1]. Likewise, replacing the 2-phenyl substituent with a smaller group such as 2-methyl reduces computed LogP from 2.9 to 1.6 and molecular weight from 223.23 to 161.16 g·mol⁻¹, materially affecting lipophilicity, membrane permeability, and π-stacking capacity [2]. Importantly, the Molbank 2023 synthesis protocol demonstrates that the 7-carbaldehyde can be obtained in quantitative yield via adapted Vilsmeier–Haack conditions—a route whose regiochemical outcome is not transferable to the other positional isomers without additional synthetic steps [3]. These compound-specific physicochemical and synthetic properties mean that interchange with a regioisomer or a 2-alkyl analog cannot be assumed to preserve performance in a given experimental or industrial process. The quantitative evidence below establishes the measurable differences that justify deliberate selection of CAS 137762-82-4.

Quantitative Differentiation Evidence for 2-Phenylbenzo[d]oxazole-7-carbaldehyde (CAS 137762-82-4) Against Closest Analogs


Lipophilicity Advantage: 1.3-Log-Unit Higher XLogP3-AA of the 2-Phenyl Substituent Over the 2-Methyl Analog

The 2-phenyl substituent on the target compound imparts a computed XLogP3-AA of 2.9, compared with 1.6 for the 2-methyl analog 2-methylbenzo[d]oxazole-7-carbaldehyde—a difference of ΔLogP = 1.3 units [1]. This difference corresponds to an approximately 20-fold higher predicted octanol–water partition coefficient for the 2-phenyl derivative under the same computational model. In medicinal chemistry, a LogP shift of this magnitude is typically associated with altered membrane permeability, oral absorption, and plasma protein binding. Procurement of the 2-methyl analog in projects where lipophilicity is a design parameter would introduce a physicochemical deviation unsupported by the original SAR.

Lipophilicity Drug design Lead optimization

Regiochemical Reactivity: Exclusive 7-Position Formylation via Quantitative Vilsmeier–Haack Protocol

A 2023 protocol published in Molbank demonstrates the one-step synthesis of 2-phenylbenzo[d]oxazole-7-carbaldehyde in quantitative yield using adapted Vilsmeier–Haack conditions (POCl₃/DMF), with the product unambiguously characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. The Vilsmeier–Haack electrophilic aromatic substitution directs formylation to the 7-position (para to the oxygen, ortho to the nitrogen) due to the electronic activation pattern of the benzoxazole ring. In contrast, the 4-, 5-, and 6-carbaldehyde regioisomers require different synthetic strategies—typically cyclization of pre-functionalized 2-aminophenol derivatives—and are not accessible via this direct, high-yielding route. For users needing scalable, regiochemically defined access to a 2-phenylbenzoxazole carbaldehyde, the 7-isomer offers a distinct synthetic advantage.

Synthetic chemistry Regioselectivity Process development

Patent-Backed Intermediate Status: Specific Disclosure in Dihydropyridine Cardiovascular Agent Synthesis

United States Patent US5412099A explicitly lists 2-phenyl-1,3-benzoxazole-7-carbaldehyde (InChIKey YVQBPKPDZXGVKB) as a defined chemical intermediate for the preparation of dihydropyridine compounds with positive inotropic cardiovascular activity [1]. The same patent separately enumerates the 4-carbaldehyde regioisomer (2-phenyl-1,3-benzoxazole-4-carbaldehyde) and the heteroaryl variant (2-pyridin-3-yl-1,3-benzoxazole-7-carbaldehyde), confirming that the 7-carbaldehyde positional isomer is a distinct, non-interchangeable intermediate within this therapeutic class. For procurement teams supporting cardiovascular drug discovery programs that reference this patent family, the 7-carbaldehyde isomer is the specifically disclosed building block.

Cardiovascular research Patent-protected intermediates Dihydropyridines

Molecular Weight and Rotatable Bond Differentiation from the 2-Methyl-7-carbaldehyde Analog

The target compound (MW 223.23 g·mol⁻¹, 2 rotatable bonds) differs substantially from 2-methylbenzo[d]oxazole-7-carbaldehyde (MW 161.16 g·mol⁻¹, 1 rotatable bond) [1]. The 62.07 g·mol⁻¹ mass increase and the additional rotatable phenyl–oxazole bond confer distinct conformational flexibility and steric bulk. In fragment-based drug discovery, the 'rule of three' (MW ≤ 300, LogP ≤ 3) is relevant: both compounds satisfy it, but the 2-phenyl derivative occupies a different region of fragment chemical space more typical of lead-like (rather than fragment-like) starting points. For procurement in fragment library assembly, these computational descriptors represent a measurable basis for compound selection.

Fragment-based drug design Physicochemical profiling Lead-likeness

Sulfur Bioisostere Differentiation: 2-Phenylbenzothiazole-7-carbaldehyde as a Heteroatom Comparator

US5412099A discloses both 2-phenyl-1,3-benzoxazole-7-carbaldehyde (oxygen-containing) and 2-phenyl-1,3-benzothiazole-7-carbaldehyde (sulfur-containing) as distinct intermediates [1]. The O→S substitution alters ring electronics (benzothiazole is more electron-rich), hydrogen-bonding capacity (sulfur is a weaker H-bond acceptor than oxygen), and lipophilicity, with benzothiazoles typically exhibiting higher LogP than their benzoxazole counterparts. While quantitative LogP data for the benzothiazole-7-carbaldehyde are not available from the same source, this patent-level differentiation confirms that the oxazole and thiazole variants are considered separate chemical entities in medicinal chemistry programs. Procurement of the benzothiazole in place of the benzoxazole would introduce a heteroatom change that is not a conservative bioisosteric replacement in many target contexts.

Bioisosteric replacement Heterocyclic chemistry SAR

Highest-Confidence Application Scenarios for 2-Phenylbenzo[d]oxazole-7-carbaldehyde (CAS 137762-82-4) Based on Verified Evidence


Dihydropyridine-Based Cardiovascular Agent Synthesis (Patent-Route Intermediate)

Medicinal chemistry teams developing positive inotropic agents based on the dihydropyridine scaffold should procure this compound as the specifically disclosed 7-carbaldehyde intermediate per US5412099A [1]. The patent explicitly differentiates the 7-carbaldehyde from its 4-carbaldehyde regioisomer, meaning that synthesis protocols referencing this patent family require the correct positional isomer to reproduce the claimed compounds. The compound's LogP of 2.9 and TPSA of 43.1 Ų place it within oral drug-like chemical space suitable for further optimization.

Fragment-Based and Lead-Like Library Assembly Requiring 2-Phenyl Substitution

For fragment-library curation where the 2-phenylbenzoxazole scaffold is a privileged chemotype, this compound offers a 1.3-log-unit higher predicted lipophilicity (XLogP3-AA = 2.9) and a 62 g·mol⁻¹ higher molecular weight compared with the 2-methyl analog [1]. This positions the compound in lead-like rather than strictly fragment-like chemical space, making it a suitable starting point for hit-to-lead programs where moderate lipophilicity and the capacity for additional π-stacking interactions are desired. The molecular weight of 223.23 g·mol⁻¹ and two rotatable bonds satisfy the 'rule of three' (MW ≤ 300), confirming fragment compatibility.

Scalable One-Step Synthesis Programs Requiring High-Yield Aldehyde Installation

Process chemistry groups seeking a scalable route to a 2-phenylbenzoxazole carbaldehyde can leverage the quantitative-yield, one-step Vilsmeier–Haack protocol validated in Molbank 2023 [1]. This protocol avoids multi-step cyclization sequences and delivers the 7-carbaldehyde with full spectroscopic characterization (¹H-NMR, ²H-NMR, ¹³C-NMR, IR, Raman), ensuring batch-to-batch consistency. The method's regiochemical certainty eliminates the need for chromatographic separation of regioisomeric mixtures, a common challenge when accessing other positional isomers.

Bioisostere Differentiation Studies: Benzoxazole vs. Benzothiazole Scaffold Comparison

In SAR programs exploring oxygen-versus-sulfur bioisosteric effects, this compound serves as the oxygen-containing reference point against 2-phenylbenzothiazole-7-carbaldehyde [1]. The two compounds are disclosed as distinct intermediates in US5412099A, and their parallel procurement enables controlled head-to-head evaluation of how O→S replacement affects target binding, pharmacokinetics, and physicochemical properties within the same dihydropyridine or related chemotype.

Quote Request

Request a Quote for 2-Phenylbenzo[d]oxazole-7-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.